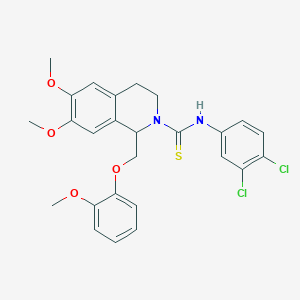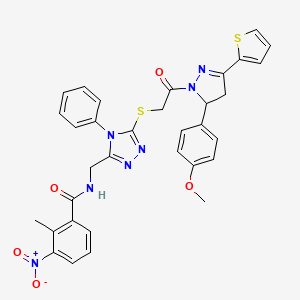![molecular formula C20H20N2O3S2 B11457310 7,8-dimethoxy-2-[3-(methylsulfanyl)phenyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457310.png)
7,8-dimethoxy-2-[3-(methylsulfanyl)phenyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE: is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including methoxy, sulfanyl, and imidazoisoquinolinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 7,8-dimethoxyisoquinoline and 3-(methylsulfanyl)benzaldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards. The choice of solvents, reagents, and purification techniques is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules.
Biology and Medicine: 7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has shown promise in biological studies due to its potential antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for modifying material properties and enhancing performance .
Mechanism of Action
The mechanism of action of 7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form specific interactions with these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or interfere with receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
- 7,8-DIMETHOXY-2-(2-METHOXYPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE
- 4-HYDROXY-2-QUINOLONES
- 1,2,4-TRIAZOLO[3,4-A]ISOQUINOLINE DERIVATIVES
Uniqueness: Compared to similar compounds, 7,8-DIMETHOXY-2-[3-(METHYLSULFANYL)PHENYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H20N2O3S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(3-methylsulfanylphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-17-8-12-7-16-19(23)22(14-5-4-6-15(10-14)27-3)20(26)21(16)11-13(12)9-18(17)25-2/h4-6,8-10,16H,7,11H2,1-3H3 |
InChI Key |
BQQBOLKJKXIKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC(=CC=C4)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11457245.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11457246.png)
![1-[3-Amino-4-(pyridin-4-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B11457254.png)
![ethyl 7-cyclohexyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457258.png)
![10-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one](/img/structure/B11457264.png)
![7-(4-chlorophenyl)-8-(4-fluorobenzyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11457272.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457279.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457284.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11457285.png)
![2-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457290.png)
![1-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457297.png)


